alpha-Tocopherol phosphate

Formulation Science Drug Delivery Cosmetic Chemistry

Researchers requiring fast systemic vitamin E elevation often face delays due to slow ester hydrolysis. α-Tocopherol phosphate (α-TP) solves this with 3× faster absorption kinetics vs α-tocopheryl acetate. - Rapid cellular uptake: achieves target plasma levels 3× faster, reducing pretreatment periods. - Water-soluble: enables clear aqueous formulations, eliminating emulsification for gels/injectables. - GJIC-sparing: only moderate inhibition vs strong suppression by α-tocopheryl succinate, preserving cell-cell communication integrity.

Molecular Formula C29H51O5P
Molecular Weight 510.7 g/mol
CAS No. 71276-50-1
Cat. No. B7827403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Tocopherol phosphate
CAS71276-50-1
Molecular FormulaC29H51O5P
Molecular Weight510.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)O)C
InChIInChI=1S/C29H51O5P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29/h20-22H,9-19H2,1-8H3,(H2,30,31,32)/t21-,22-,29-/m1/s1
InChIKeyJUIUXBHZFNHITF-IEOSBIPESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Tocopherol phosphate: A Water-Soluble Vitamin E Pro-Drug


alpha-Tocopherol phosphate (α-TP, also referred to as α-tocopheryl phosphate) is a phosphorylated ester derivative of alpha-tocopherol, the most biologically active form of vitamin E. Unlike the parent compound, α-TP is water-soluble and functions as a stable pro-drug that is rapidly converted to free alpha-tocopherol upon cellular uptake [1]. Beyond its role as a vitamin E precursor, α-TP has been shown to occur naturally in human and animal tissues and exerts unique regulatory effects on signal transduction and gene expression that are distinct from other tocopherol esters such as alpha-tocopheryl acetate (α-TA) and alpha-tocopheryl succinate (α-TS) [1][2].

alpha-Tocopherol phosphate vs. Acetate & Succinate Esters


While alpha-tocopheryl acetate (α-TA) and alpha-tocopheryl succinate (α-TS) are also pro-drug esters of vitamin E, they exhibit markedly different physicochemical, pharmacokinetic, and cellular signaling properties compared to alpha-tocopherol phosphate (α-TP). Substituting α-TP with these analogs without careful consideration can lead to significantly different experimental outcomes. Key differentiators include: (1) α-TP is water-soluble, whereas α-TA and α-TS are lipophilic and require emulsification for aqueous formulation [1]; (2) α-TP demonstrates faster absorption kinetics in vivo compared to α-TA [2]; and (3) α-TP, α-TA, and α-TS display divergent effects on gap junctional intercellular communication (GJIC), with α-TS strongly inhibiting GJIC while α-TP only moderately reduces it, indicating distinct off-target signaling profiles [3]. These quantifiable differences underscore that these compounds are not functionally interchangeable.

alpha-Tocopherol phosphate: Quantitative Differentiation Evidence


Water Solubility Advantage for Aqueous Formulations

alpha-Tocopherol phosphate (α-TP) exhibits significantly higher water solubility compared to its parent compound, alpha-tocopherol, and its succinate ester. This enhanced solubility facilitates its incorporation into aqueous formulations and is a key differentiator for topical and systemic delivery applications [1].

Formulation Science Drug Delivery Cosmetic Chemistry

Faster In Vivo Absorption vs. Acetate Ester

In a direct head-to-head comparison in swine, alpha-tocopherol phosphate (α-TP) demonstrated a significantly faster plasma appearance rate compared to alpha-tocopheryl acetate (α-TA). The appearance rate constant for α-TP was 0.119 ± 0.058 h⁻¹, which is approximately 3-fold higher than the rate observed for α-TA (0.040 ± 0.014 h⁻¹, P = 0.01) [1].

Pharmacokinetics Nutritional Science Animal Studies

Divergent Gap Junction Effects vs. Succinate Ester

In a comparative in vitro study using rat liver epithelial cells (IAR203), alpha-tocopherol phosphate (α-TP) and alpha-tocopheryl succinate (α-TS) exhibited markedly different effects on gap junctional intercellular communication (GJIC). α-TP only moderately reduced dye transfer, whereas α-TS strongly inhibited GJIC at concentrations of 10 and 25 µM, likely via induction of connexin 43 hypophosphorylation [1]. This indicates that α-TP has a milder, more favorable profile for studies where preserving normal cell-cell communication is critical.

Cellular Toxicology Cell Signaling Cancer Biology

Comparable Bioavailability with Faster Conversion Kinetics

Despite faster absorption, the overall bioavailability of alpha-tocopherol phosphate (α-TP) as a source of free alpha-tocopherol was found to be comparable to that of alpha-tocopheryl acetate (α-TA) in swine. The area under the curve (AUC) for free tocopherol derived from α-TP was 107.3% relative to that from α-TA, while the AUC for intact α-TP was only 34.5% [1]. This indicates that α-TP is rapidly converted to free tocopherol, but the total exposure is not significantly different from α-TA.

Bioavailability Nutritional Science Comparative Pharmacology

alpha-Tocopherol phosphate: Application Scenarios


Aqueous Topical and Injectable Formulations

Given its water solubility, alpha-Tocopherol phosphate is the preferred choice for developing clear aqueous solutions, gels, or injectable formulations of vitamin E. This eliminates the need for organic solvents or complex emulsification, simplifying manufacturing and potentially improving safety and tolerability for topical or parenteral applications [1]. This scenario is supported by the compound's established use in cosmetic and pharmaceutical compositions as described in patent literature [1].

Rapid Onset Vitamin E Studies In Vivo

For animal models where a fast systemic increase in vitamin E levels is critical (e.g., acute oxidative stress interventions, short-term feeding trials), alpha-tocopherol phosphate offers a quantifiable advantage over alpha-tocopheryl acetate due to its ~3-fold faster absorption rate [2]. This property can be strategically leveraged to achieve target plasma concentrations more rapidly, reducing the time required for pre-treatment or washout periods.

Cell Signaling with Preserved Gap Junction Communication

In experimental systems where the preservation of normal gap junctional intercellular communication (GJIC) is essential (e.g., studies on carcinogenesis, tissue homeostasis, or drug-induced toxicity), alpha-tocopherol phosphate should be selected over alpha-tocopheryl succinate. The moderate effect of α-TP on GJIC, compared to the strong inhibition caused by α-TS, makes it a superior control or test compound for isolating vitamin E-specific effects without confounding disruption of cell-cell communication [3].

Nanocarrier and Targeted Delivery Systems

The amphiphilic nature and water-solubility of alpha-tocopherol phosphate make it an attractive component for constructing nanocarriers and targeted delivery systems. As reviewed by Zingg (2018), derivatives based on α-TP are increasingly utilized for enhanced delivery of drugs, vitamins (including vitamin D3 and α-TP itself), and cofactors like coenzyme Q10 [4]. This application scenario is supported by its unique physicochemical properties and its demonstrated ability to facilitate the transport of other bioactive molecules.

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